molecular formula C12H15N3O3S B5531655 4-(1-azepanylsulfonyl)-2,1,3-benzoxadiazole

4-(1-azepanylsulfonyl)-2,1,3-benzoxadiazole

Cat. No. B5531655
M. Wt: 281.33 g/mol
InChI Key: JFBSDKGAPPBYOD-UHFFFAOYSA-N
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Description

The 4-(1-azepanylsulfonyl)-2,1,3-benzoxadiazole is a molecule of interest due to its unique structure, which suggests potential for diverse chemical reactions and properties. This compound is part of a broader class of benzoxadiazoles, which are notable for their chemical and physical properties and applications in various fields of chemistry and biology.

Synthesis Analysis

Synthesis of similar compounds typically involves condensation reactions, cyclization steps, and specific functional group transformations. For instance, compounds with related structures, such as 1,3,4-oxadiazoles, have been synthesized through the reaction of carbimidothioates and benzohydrazides in the presence of p-toluenesulfonic acid, showcasing the complexity and diversity of synthetic approaches for such molecules (Preetham et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-(1-azepanylsulfonyl)-2,1,3-benzoxadiazole and related compounds is characterized by the presence of a benzoxadiazole core, which is a conjugated system that can influence the electronic properties of the molecule. This core is modified by the addition of the azepanyl sulfonyl group, altering the molecule's physical and chemical properties.

Chemical Reactions and Properties

Benzoxadiazoles and their derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, cyclizations, and couplings. These reactions can significantly alter the molecule's properties and applications. The specific chemical reactions of 4-(1-azepanylsulfonyl)-2,1,3-benzoxadiazole would depend on the reactivity of both the benzoxadiazole and the azepanylsulfonyl moieties.

Physical Properties Analysis

The physical properties of such compounds are typically influenced by their molecular structure. Properties such as melting point, solubility, and crystal structure are determined by the functional groups present and their arrangement within the molecule. For example, derivatives of benzoxadiazoles have been explored for their liquid crystalline behaviors, indicating the potential for diverse physical properties based on structural modifications (Jian et al., 2014).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-19(17,15-8-3-1-2-4-9-15)11-7-5-6-10-12(11)14-18-13-10/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBSDKGAPPBYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Azepan-1-ylsulfonyl)-2,1,3-benzoxadiazole

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